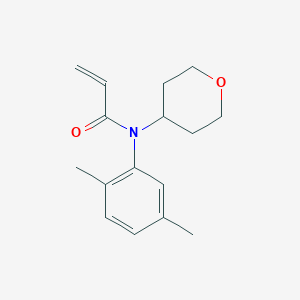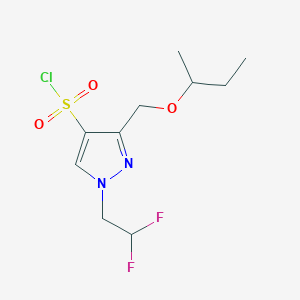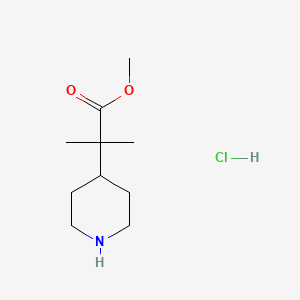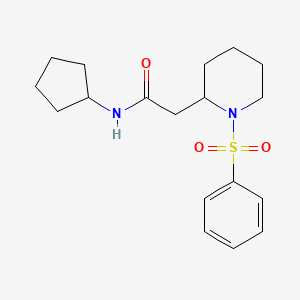
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel plays a crucial role in regulating the electrical activity of the heart, and its dysfunction can lead to life-threatening cardiac arrhythmias. DPO-1 has been extensively studied for its potential therapeutic applications in treating these conditions.
Wirkmechanismus
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide binds to the hERG channel and blocks potassium ion flow through the channel pore. This blockade prolongs the action potential duration and leads to an increased risk of arrhythmias. However, the selectivity of N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide for the hERG channel means that it does not affect other ion channels, which is an important consideration for its potential therapeutic use.
Biochemical and Physiological Effects:
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the QT interval on an electrocardiogram, as well as to induce arrhythmias in animal models. These effects are related to its blockade of the hERG channel and its consequent effects on cardiac repolarization.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide is its selectivity for the hERG channel, which makes it a useful tool for studying the role of this channel in cardiac physiology and pathophysiology. However, its effects on the QT interval and its potential to induce arrhythmias mean that caution must be taken when using it in lab experiments. Additionally, its potential therapeutic use is limited by its lack of selectivity for different hERG channel isoforms, which may limit its effectiveness in treating different forms of long QT syndrome.
Zukünftige Richtungen
Future research on N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide may focus on its potential therapeutic use in treating long QT syndrome and other cardiac arrhythmias. Additionally, further studies may investigate its effects on other ion channels and its potential use as a tool for studying ion channel function. Finally, the development of more selective hERG channel inhibitors may improve its therapeutic potential and reduce its side effects.
Synthesemethoden
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxyoxane-2-carboxylic acid, followed by the addition of propargylamine and subsequent dehydration. Other methods include the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxyoxane-2-carboxylic acid methyl ester, followed by the addition of propargylamine and subsequent deprotection.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. It has been shown to be a highly selective inhibitor of the hERG channel, with minimal effects on other ion channels. This selectivity makes it a promising candidate for the treatment of long QT syndrome, a condition characterized by a prolonged QT interval on an electrocardiogram and an increased risk of life-threatening arrhythmias.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-16(18)17(14-7-9-19-10-8-14)15-11-12(2)5-6-13(15)3/h4-6,11,14H,1,7-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBLMEVLTDVPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C2CCOCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2467337.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2467341.png)




![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)
![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)
![4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2467355.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)